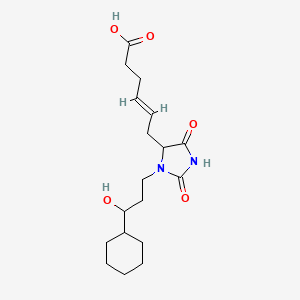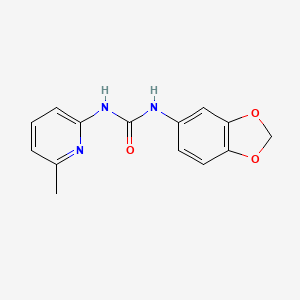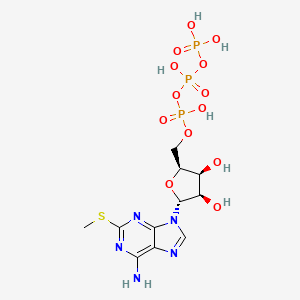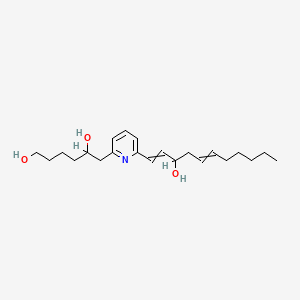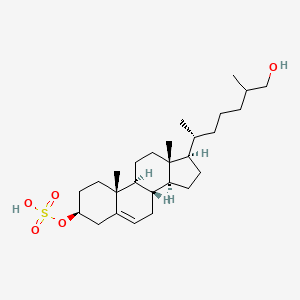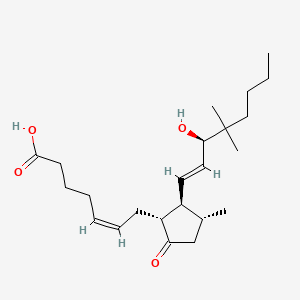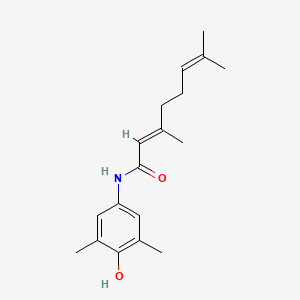
2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple methyl groups and a hydroxyphenyl group, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- typically involves the following steps:
Formation of the Octadienamide Backbone: This can be achieved through a series of reactions starting from simpler alkenes or dienes, often involving catalytic hydrogenation or dehydrogenation.
Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions.
Attachment of the Hydroxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using a hydroxybenzene derivative and an appropriate acyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods like distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using halogens (Cl₂, Br₂) or halogenating agents (NBS, NCS).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may play a crucial role in binding to these targets, while the octadienamide backbone could influence the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
3,7-Dimethyl-2,6-octadienamide: Lacks the hydroxyphenyl group, which may result in different reactivity and applications.
N-(3,5-Dimethyl-4-hydroxyphenyl)-2,6-octadienamide: Similar structure but without the additional methyl groups on the octadienamide backbone.
属性
CAS 编号 |
130211-75-5 |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC 名称 |
(2E)-N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethylocta-2,6-dienamide |
InChI |
InChI=1S/C18H25NO2/c1-12(2)7-6-8-13(3)9-17(20)19-16-10-14(4)18(21)15(5)11-16/h7,9-11,21H,6,8H2,1-5H3,(H,19,20)/b13-9+ |
InChI 键 |
DHHFBYCCRPXVDQ-UKTHLTGXSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C=C(C)CCC=C(C)C |
手性 SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)/C=C(\C)/CCC=C(C)C |
规范 SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C=C(C)CCC=C(C)C |
同义词 |
3,7-dimethyl-N-(3,5-dimethyl-4-hydroxyphenyl)-2,6-octadienamide N-(3,5-dimethyl-4-hydroxyphenyl)-3,7-dimethyl-2,6-octadienoic amide T 0757 T 0757, (Z)-isomer T-0757 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


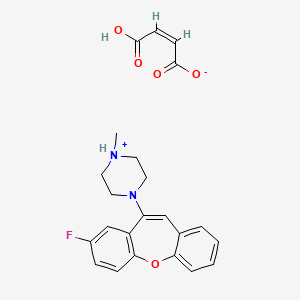

![(19E,21E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B1238973.png)

